molecular formula C9H16BrFN2OSi B13710573 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole

4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole

Cat. No.: B13710573
M. Wt: 295.22 g/mol
InChI Key: DBENPNKTMVJXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole is a halogenated pyrazole derivative featuring a bromo (Br) group at position 4, a fluoro (F) substituent at position 3, and a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N1 position. The SEM group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C9H16BrFN2OSi

Molecular Weight

295.22 g/mol

IUPAC Name

2-[(4-bromo-3-fluoropyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H16BrFN2OSi/c1-15(2,3)5-4-14-7-13-6-8(10)9(11)12-13/h6H,4-5,7H2,1-3H3

InChI Key

DBENPNKTMVJXLW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C(=N1)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole typically involves the following key steps:

  • Construction of the pyrazole core with appropriate substitution at the 3- and 4-positions.
  • Introduction of the bromine and fluorine substituents on the pyrazole ring.
  • Protection of the pyrazole nitrogen with the 2-(trimethylsilyl)ethoxy)methyl (SEM) group to improve stability and facilitate further functionalization.

Stepwise Preparation

Synthesis of 4-Bromo-3-fluoropyrazole Intermediate
  • Starting from a suitable pyrazole precursor, selective halogenation is performed to introduce bromine at the 4-position and fluorine at the 3-position.
  • Halogenation reagents such as N-bromosuccinimide (NBS) or elemental bromine can be used for bromination.
  • Fluorination may be achieved using electrophilic fluorinating agents or via halogen exchange reactions.
  • Reaction conditions are optimized to avoid polyhalogenation or degradation of the pyrazole ring.
Protection of Pyrazole Nitrogen with 2-(Trimethylsilyl)ethoxy)methyl Group
  • The nitrogen atom of the pyrazole is protected by reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as potassium carbonate or sodium hydride.
  • Typical solvents include dimethylformamide or tetrahydrofuran.
  • The reaction is carried out under inert atmosphere to prevent moisture interference.
  • The SEM protecting group enhances the compound's solubility and stability, facilitating purification and subsequent synthetic steps.

Representative Reaction Scheme

Step Reagents and Conditions Outcome Yield (%)
1 Pyrazole precursor + NBS (or Br2), solvent (e.g., DCM) 4-Bromo-pyrazole intermediate 70-85
2 4-Bromo-pyrazole + electrophilic fluorinating agent 4-Bromo-3-fluoropyrazole 65-80
3 4-Bromo-3-fluoropyrazole + SEM-Cl, base, solvent, inert atmosphere This compound 75-90

Purification and Characterization

  • The final product is purified by column chromatography or recrystallization.
  • Characterization is performed using nuclear magnetic resonance spectroscopy (proton and fluorine NMR), mass spectrometry, and elemental analysis.
  • Typical data include chemical shifts confirming substitution pattern and protecting group presence.

Detailed Research Outcomes

Yield and Purity Data

  • Yields reported in patent literature range from 65% to 90% depending on reaction scale and conditions.
  • Purity is typically above 95% as confirmed by chromatographic and spectroscopic methods.

Reaction Optimization

  • Base selection is critical for efficient SEM protection; potassium carbonate is preferred for mild conditions.
  • Solvent choice affects reaction rate and selectivity; polar aprotic solvents favor higher yields.
  • Temperature control is essential to minimize side reactions such as dehalogenation or over-fluorination.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Bromination reagent N-Bromosuccinimide (NBS) Controlled addition to avoid overbromination
Fluorination reagent Electrophilic fluorinating agent Selective fluorination at 3-position
Protection reagent 2-(Trimethylsilyl)ethoxymethyl chloride Requires base and inert atmosphere
Base Potassium carbonate Mild base to avoid side reactions
Solvent Dimethylformamide or tetrahydrofuran Polar aprotic solvents preferred
Temperature 0 to 25 °C Room temperature to avoid decomposition
Yield range 65-90% Dependent on reaction optimization
Purity >95% Confirmed by NMR and chromatography

Chemical Reactions Analysis

Types of Reactions

MFCD32702041 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert MFCD32702041 into reduced forms with different properties.

    Substitution: Substitution reactions involve replacing one functional group with another, resulting in new compounds with altered characteristics.

Common Reagents and Conditions

The reactions involving MFCD32702041 typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts are used to facilitate the reactions and improve yields.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen atoms.

    Reduced Forms: Compounds with fewer oxygen atoms or additional hydrogen atoms.

    Substituted Compounds: New compounds with different functional groups.

Scientific Research Applications

MFCD32702041 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD32702041 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It modulates biochemical pathways, leading to changes in cellular functions.

    Molecular Interactions: The compound’s interactions at the molecular level result in various physiological and biochemical effects.

Biological Activity

4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

The compound has the following chemical structure and properties:

  • IUPAC Name : 4-bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrazole
  • Molecular Formula : C9H17BrF N2OSi
  • CAS Number : 133560-58-4
  • Molecular Weight : 292.22 g/mol

Biological Activity Overview

Research indicates that compounds in the pyrazole family often exhibit various biological activities, including:

  • Antiviral Activity : Pyrazole derivatives have shown promise in inhibiting viral replication. For example, certain pyrazole compounds have demonstrated significant antiviral efficacy against herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
  • Anticancer Properties : Some studies suggest that pyrazoles can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Enzymes : Similar to other pyrazole derivatives, this compound may inhibit viral enzymes crucial for replication, thereby reducing viral load.
  • Modulation of Cell Signaling Pathways : Pyrazoles can influence various signaling pathways related to cell proliferation and apoptosis, potentially leading to enhanced therapeutic effects against tumors .

Antiviral Efficacy

A study highlighted the effectiveness of pyrazole derivatives against HSV. Among these, compounds with similar structures to this compound showed up to a 69% reduction in plaque formation at optimal concentrations .

Anticancer Activity

In vitro studies have indicated that certain pyrazoles can induce apoptosis in cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.12 µM against specific cancer types, suggesting potent anticancer properties .

Data Tables

PropertyValue
Molecular FormulaC9H17BrF N2OSi
Molecular Weight292.22 g/mol
CAS Number133560-58-4
Antiviral ActivityUp to 69% reduction in HSV plaques
Anticancer IC500.12 µM

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its Br, F, and SEM substituents , which influence reactivity, stability, and intermolecular interactions. Key comparisons include:

Compound Name Substituents Key Structural Differences
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Br, OMe, Ph Methoxy (OMe) and phenyl (Ph) instead of F and SEM
4-(4-Bromophenyl)-thiazole derivatives Br, F, thiazole/triazole moieties Thiazole/triazole cores vs. pyrazole; halogen positioning
1-(5-Bromo-2-chloro-phenyl)-4-(trifluoromethyl)pyrazole Br, Cl, CF₃ Chloro (Cl) and trifluoromethyl (CF₃) substituents
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Br, CF₃, Me Methyl (Me) and CF₃ instead of F and SEM

Key Observations :

  • Halogen Effects : Bromo substituents are common in enhancing bioactivity and molecular interactions (e.g., halogen bonding) . The fluoro group in the target compound may improve metabolic stability compared to methoxy or chloro analogs .
  • SEM Group : Unlike phenyl or methyl groups in analogs, the SEM group offers steric protection and synthetic flexibility, enabling selective deprotection in multi-step syntheses .

Spectroscopic and Crystallographic Data

  • NMR Shifts : The target compound’s ¹H NMR would show deshielded aromatic protons (δ 7.6–8.9 ppm, similar to analogs in ). The SEM group’s Si(CH₃)₃ moiety would appear as a singlet near δ 0.1–0.3 ppm.
  • Crystallography : Bromo- and fluoro-substituted pyrazoles exhibit strong halogen bonding (e.g., C–Br···N interactions in ), which may enhance crystal packing and stability.

Data Table: Bioactivity Comparisons

Compound Reported Bioactivity Reference
Target Compound Not reported -
Thiazole-triazole derivative Antimicrobial
Patent Compound Kinase inhibition (assumed)

Q & A

Q. What are the key structural features of 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole, and how do they influence reactivity?

The compound contains a pyrazole core substituted with bromine (C4), fluorine (C3), and a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position. Bromine and fluorine enhance electrophilicity via electron-withdrawing effects, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the SEM group acts as a protective moiety for nitrogen, improving solubility in organic solvents .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves multi-step protocols:

  • Step 1: Halogenation of the pyrazole core using brominating agents (e.g., NBS) under controlled temperatures (0–25°C).
  • Step 2: Fluorination via electrophilic substitution or halogen exchange (e.g., using Selectfluor®).
  • Step 3: SEM protection via nucleophilic substitution with SEM-Cl in aprotic solvents (e.g., DMF) under inert atmospheres . Critical parameters include solvent polarity (e.g., DMSO vs. acetonitrile), reaction time (12–24 hours), and purification via column chromatography .

Q. How is the compound’s structure confirmed post-synthesis?

Analytical techniques include:

  • NMR: Distinct signals for SEM-protected N1 (δ ~5.2 ppm, CH₂O), bromine (split coupling in ¹H NMR), and fluorine (¹⁹F NMR, δ -110 to -120 ppm).
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) matching theoretical m/z and isotopic patterns for bromine .

Advanced Research Questions

Q. How can competing side reactions during SEM group introduction be mitigated?

Competing alkylation at pyrazole C5 can occur due to residual moisture or improper stoichiometry. Strategies include:

  • Strict anhydrous conditions (e.g., molecular sieves).
  • Controlled SEM-Cl addition (1.2–1.5 equivalents) at 0°C.
  • Monitoring via TLC (hexane:EtOAc 3:1) to detect intermediates .

Q. What strategies optimize yield in fluorination steps?

Fluorine incorporation at C3 is sensitive to steric and electronic effects. Optimal conditions involve:

  • Electrophilic Fluorination: Use of Selectfluor® in polar aprotic solvents (e.g., MeCN) at 60–80°C.
  • Catalytic Systems: KF/Al₂O₃ or phase-transfer catalysts (e.g., TBAB) to enhance fluoride ion availability. Yields >75% are achievable with rigorous exclusion of protic impurities .

Q. How does the SEM group influence biological activity in pyrazole derivatives?

The SEM group enhances membrane permeability but may sterically hinder target binding. Comparative studies using SEM-protected vs. deprotected analogs (via TFA cleavage) reveal:

  • SEM-protected: Improved cellular uptake (e.g., in cancer cell lines).
  • Deprotected: Higher binding affinity to enzymes (e.g., COX-2 inhibition). Activity assays (e.g., IC₅₀ measurements) should validate these trade-offs .

Q. How are substituent electronic effects analyzed in cross-coupling reactions?

Computational tools (DFT calculations) predict reactivity trends:

  • Bromine at C4 facilitates oxidative addition in Pd-catalyzed couplings.
  • Fluorine at C3 directs regioselectivity in C–H activation reactions. Experimental validation via Hammett plots (σₚ values) correlates substituent effects with reaction rates .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported yields for SEM protection?

Literature yields range from 60–90% due to:

  • Varied solvent systems (DMF vs. THF).
  • SEM-Cl purity (≥98% recommended). Validation: Replicate protocols using standardized reagents (e.g., anhydrous DMF, SEM-Cl redistilled) and quantify via HPLC .

Q. Why do fluorinated pyrazoles exhibit variable biological activity across studies?

Discrepancies arise from:

  • Assay conditions (e.g., cell line specificity, serum concentration).
  • Metabolization of the SEM group in vivo. Standardization using reference inhibitors (e.g., celecoxib for COX-2) and pharmacokinetic profiling (e.g., microsomal stability) is critical .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating anticancer activity?

  • Cytotoxicity: MTT assay against HeLa or MCF-7 cells (48–72 hours, IC₅₀ calculation).
  • Apoptosis: Flow cytometry with Annexin V/PI staining.
  • Target Inhibition: Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer Solutions: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analysis: Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
  • SEM Deprotection: Quantify using TFA-mediated cleavage (1:1 v/v, 2 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.